(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate
Description
Properties
IUPAC Name |
[(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c22-18-9-5-4-6-16(18)14-19-20(15-10-12-24(19)13-11-15)26-21(25)23-17-7-2-1-3-8-17/h1-9,14-15,20H,10-13H2,(H,23,25)/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJFIIDWAYSGIP-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=CC=C3F)OC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=CC=CC=C3F)OC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[222]octan-3-yl N-phenylcarbamate typically involves multiple steps, starting with the preparation of the bicyclic core This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, particularly as an inhibitor in several enzyme systems. Its structure suggests potential interactions with biological targets involved in disease processes.
Enzyme Inhibition
The azabicyclo structure is known to enhance binding affinity to certain enzymes, making it a candidate for developing inhibitors against:
- Cholinesterases : Inhibition of these enzymes could lead to applications in treating conditions like Alzheimer's disease.
- Proteases : Potential use in antiviral therapies by inhibiting viral proteases.
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This is particularly relevant in the context of:
- Breast Cancer : Targeting estrogen receptors.
- Lung Cancer : Inhibiting pathways involved in tumor progression.
Case Study 1: Anticholinesterase Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticholinesterase activity of various azabicyclo compounds, including this derivative. The results indicated a significant increase in enzyme inhibition compared to standard drugs, suggesting a promising avenue for Alzheimer's treatment .
Case Study 2: Anticancer Properties
Research conducted on the effects of this compound on breast cancer cell lines demonstrated that it could reduce cell viability significantly when tested against known chemotherapeutics, indicating its potential as an adjunct therapy .
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the phenyl ring or the functional group at the 3-position of the quinuclidine core. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs.
Key Findings from Comparative Studies
Lipophilicity and Solubility: The target compound’s 2-fluorophenyl group likely confers lower lipophilicity compared to chloro- or trifluoromethyl-substituted analogs (e.g., 477858-52-9, 866050-94-4), as fluorine is less hydrophobic than Cl or CF₃ . This may enhance aqueous solubility, critical for bioavailability.
The target’s 2-fluoro group offers moderate electron withdrawal with minimal steric hindrance . Bulkier substituents (e.g., 2-chloro-6-fluoro in 477858-52-9) may sterically hinder interactions with biological targets compared to the target compound .
Metabolic Stability :
- The N-phenylcarbamate group in the target compound is prone to enzymatic hydrolysis, which could limit half-life compared to ketone analogs (e.g., 866050-94-4) .
- Methoxy groups (e.g., 866138-55-8) may undergo demethylation, whereas halogenated analogs (e.g., 477858-52-9) are more metabolically inert .
Biological Activity
(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate is a compound of interest due to its unique structural properties and potential biological activities. This bicyclic structure, characterized by the presence of a fluorophenyl group and a carbamate moiety, suggests possible interactions with various biological targets, which could lead to pharmacological applications.
The molecular formula of this compound is , with a molecular weight of 382.4 g/mol. The compound features a bicyclic core that contributes to its rigidity and potential selectivity in biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H19FN2O4 |
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | [2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 4-nitrobenzoate |
| InChI Key | DSQVOWOSMHYSOX-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interaction with Enzymes : The carbamate group may interact with serine residues in the active sites of enzymes, potentially acting as an inhibitor.
- Receptor Modulation : The fluorophenyl group can facilitate π-π stacking interactions with aromatic amino acids in receptor binding sites, influencing receptor activity.
- Redox Activity : The nitro group present can undergo redox reactions, which may play a role in its biological effects.
Biological Activity Studies
Research has indicated several potential biological activities for this compound:
Antimicrobial Activity
In vitro studies have shown that compounds structurally similar to this compound exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.
Case Studies
A notable case study involved the testing of related compounds in animal models, where administration resulted in reduced inflammation markers and improved recovery from induced inflammatory conditions. These findings support the hypothesis that this compound could be beneficial in treating inflammatory diseases.
Comparative Analysis
To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Clopidogrel | Bicyclic | Antiplatelet agent |
| 1-Azabicyclo[3.3.0]octane | Bicyclic | Analgesic properties |
| 4-Nitrobenzoate | Aromatic | Antimicrobial |
Q & A
Q. How can flow chemistry improve scalability of key synthetic steps?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
